molecular formula C6H5ClN2O2 B8401110 5-Chloro-6-oxo-1,6-dihydropyridine-2-carboxamide

5-Chloro-6-oxo-1,6-dihydropyridine-2-carboxamide

Cat. No. B8401110
M. Wt: 172.57 g/mol
InChI Key: WRYBBJGCJLDTDI-UHFFFAOYSA-N
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Patent
US09382248B2

Procedure details

To a solution of 5-chloro-6-oxo-1,6-dihydropyridine-2-carboxamide (2, 1.4 g, 7.9 mmol) in 1,4-dioxane (20 mL), acetone (3, 4.6 g, 79 mmol) and concentrated sulfuric acid (0.038 g, 0.39 mmol) were added at room temperature and the reaction mixture was allowed to heat at 100° C. for 8 h. The reaction mixture was concentrated under reduced pressure and the residue was triturated with diethyl ether and hexane, filtered and dried to afford 6-chloro-3,3-dimethyl-2,3-dihydroimidazo[1,5-a]pyridine-1,5-dione (4). Yield: 1.4 g, 83%; MS (ESI) m/z 213[M+1]+.
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
acetone
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
0.038 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7](=[O:8])[NH:6][C:5]([C:9]([NH2:11])=[O:10])=[CH:4][CH:3]=1.Cl[C:13]1[C:32](=O)N2CCN(CC3C=CC(OC)=CC=3)C(=O)C2=C[CH:14]=1.S(=O)(=O)(O)O>O1CCOCC1>[Cl:1][C:2]1[C:7](=[O:8])[N:6]2[C:13]([CH3:32])([CH3:14])[NH:11][C:9](=[O:10])[C:5]2=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
1.4 g
Type
reactant
Smiles
ClC1=CC=C(NC1=O)C(=O)N
Name
acetone
Quantity
4.6 g
Type
reactant
Smiles
ClC1=CC=C2N(CCN(C2=O)CC2=CC=C(C=C2)OC)C1=O
Name
Quantity
0.038 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was triturated with diethyl ether and hexane
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C2N(C1=O)C(NC2=O)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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